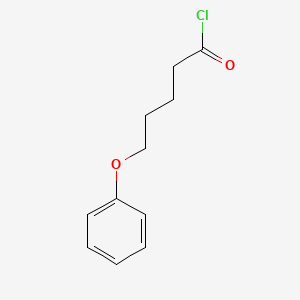

5-Phenoxypentanoyl chloride

Description

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

5-phenoxypentanoyl chloride |

InChI |

InChI=1S/C11H13ClO2/c12-11(13)8-4-5-9-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |

InChI Key |

NVCALBUDRFXKKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenoxypentanoyl chloride can be synthesized through the reaction of 5-phenoxypentanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added dropwise. The mixture is then heated to reflux until the reaction is complete, and the solvent is removed under reduced pressure to yield the desired acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 5-Phenoxypentanoyl chloride may involve continuous-flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

5-Phenoxypentanoyl chloride undergoes rapid hydrolysis in aqueous environments to form 5-phenoxypentanoic acid:

-

Conditions : Room temperature, neutral or acidic aqueous media .

-

Yield : Near-quantitative under controlled conditions, as observed in analogous valeryl chloride hydrolysis .

Esterification with Alcohols

The compound reacts with alcohols to produce phenoxypentanoate esters:

-

Reagents : Primary or secondary alcohols (e.g., methanol, ethanol) with a base (e.g., pyridine) to neutralize HCl .

-

Example : Reaction with ethanol yields ethyl 5-phenoxypentanoate, a precursor for fragrances and plasticizers.

Amidation with Amines

Amines react with 5-phenoxypentanoyl chloride to form substituted amides:

-

Scope : Effective with aliphatic and aromatic amines.

-

Applications : Used in peptide synthesis and pharmaceutical intermediates .

Friedel-Crafts Acylation

The acyl chloride participates in electrophilic aromatic substitution, forming ketones:

-

Conditions : Catalyzed by Lewis acids (e.g., AlCl₃) in anhydrous solvents (e.g., dichloromethane) .

-

Product : 5-Phenoxyvalerophenone, a key intermediate in organic synthesis .

Thermal Decomposition

Under elevated temperatures (>100°C), the compound decomposes via acyl cation intermediates:

-

Byproducts : Forms valeric anhydride and chlorinated alkenes .

-

Mechanism : Acyl cations attack enol tautomers, leading to complex ester and anhydride formation .

Mechanistic and Structural Insights

-

Electrophilicity : The phenoxy group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution .

-

Steric Effects : Bulkier substituents on the phenoxy ring reduce reaction rates in Friedel-Crafts and esterification reactions .

-

Thermal Stability : Decomposition pathways are influenced by resonance stabilization of acyl cations by the phenoxy group .

Scientific Research Applications

5-Phenoxypentanoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Phenoxypentanoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles such as alcohols, amines, and aromatic compounds. The phenoxy group enhances the compound’s reactivity by stabilizing the transition state during the reaction, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Available Compounds in Evidence

The following chlorinated pentanoyl chlorides are documented in the evidence:

Table 1: Structural and Molecular Properties

Key Observations

Substituent Effects: Electron-Withdrawing Groups (EWG): The ketone group in 5-Chloro-4-oxopentanoyl chloride (C=O at C4) increases electrophilicity at the acyl chloride (C1), enhancing reactivity in nucleophilic acyl substitutions . Electron-Donating Groups (EDG): The methyl group in 5-Chloro-4-methylpentanoyl chloride (C4) may sterically hinder reactions at the acyl chloride but stabilize intermediates via hyperconjugation .

Reactivity Trends :

- Acyl chlorides with EWGs (e.g., ketones) are generally more reactive than those with EDGs (e.g., alkyl chains).

- Sulfonyl chlorides (e.g., 5-Methoxy-3-methylpentane-1-sulfonyl chloride ) display distinct reactivity, favoring sulfonation over nucleophilic acyl substitution .

Hypothetical Comparison with 5-Phenoxypentanoyl Chloride

- Phenoxy Group vs. Chlorine: The phenoxy group (Ph-O-) is a stronger EDG compared to Cl, which is weakly EWG. This would reduce the electrophilicity of the acyl chloride in 5-Phenoxypentanoyl chloride compared to 5-Chloro-4-oxopentanoyl chloride. The bulky aromatic ring may introduce steric hindrance, slowing reaction kinetics relative to smaller substituents (e.g., methyl or Cl).

- Potential Applications: Chlorinated analogs are often intermediates in pharmaceuticals or agrochemicals (e.g., 5-Chloro-4-methylpentanoyl chloride is a fine chemical ). A phenoxy-substituted variant might find use in synthesizing aryl ether-linked polymers or bioactive molecules.

Q & A

Advanced Research Question

- GC-MS with derivatization : Convert residual acyl chloride to stable esters (e.g., methyl esters) for volatile-phase analysis.

- ¹⁹F NMR : Use fluorine-containing internal standards for precise quantification in reaction mixtures.

- HPLC-UV/RI : Employ reverse-phase columns (C18) with acetonitrile/water gradients, though method validation is critical due to potential column degradation by HCl .

How can computational modeling aid in predicting the reactivity of 5-Phenoxypentanoyl chloride?

Advanced Research Question

Density Functional Theory (DFT) simulations can:

- Map electrostatic potential surfaces to identify electrophilic sites (e.g., carbonyl carbon).

- Predict activation energies for reactions with nucleophiles (e.g., amines vs. alcohols).

- Model solvent effects using implicit solvation models (e.g., COSMO-RS) to optimize reaction media.

Comparative studies with analogous compounds (e.g., phenylacetyl chloride) provide benchmarks for validating computational results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.